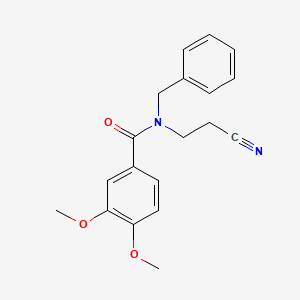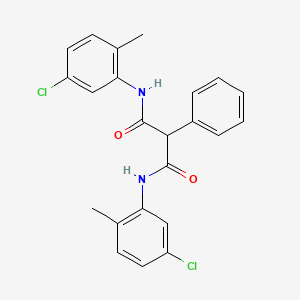![molecular formula C15H13ClFN7O3 B4856045 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE](/img/structure/B4856045.png)
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE
Overview
Description
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a chloro and nitro group, and a triazole ring substituted with a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE typically involves multi-step reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds . The triazole ring can be synthesized via cycloaddition reactions involving azides and alkynes . The final step involves coupling the pyrazole and triazole rings under specific conditions, such as using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions often involve controlling the temperature and pressure to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions include derivatives with different functional groups, such as amino or thiol groups, which can further enhance the compound’s properties and applications .
Scientific Research Applications
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
3-(5-AMINO-1H-PYRAZOL-4-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE: Similar structure but with an amino group instead of a nitro group.
3-(4-CHLORO-1H-PYRAZOL-1-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE: Similar structure but without the nitro group.
Uniqueness
The presence of both the chloro and nitro groups in 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE makes it unique, as these groups can significantly influence its reactivity and biological activity .
Properties
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)-N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN7O3/c16-12-8-22(20-14(12)24(26)27)6-5-13(25)19-15-18-9-23(21-15)7-10-1-3-11(17)4-2-10/h1-4,8-9H,5-7H2,(H,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNQTQCJJPPYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)NC(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4855962.png)
![(2,5-DIMETHYL-3-FURYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4855968.png)
![Methyl 2-{[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4855974.png)
![N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE](/img/structure/B4855981.png)
![3-(1,3-benzodioxol-5-yl)-6-methyl-N-1,3,4-thiadiazol-2-ylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4855983.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4855988.png)


![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}(3-methoxyphenyl)methanone](/img/structure/B4856032.png)
![N-(4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B4856036.png)
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4856039.png)
![1-[(2E)-4-(Piperidin-1-YL)but-2-EN-1-YL]piperidine](/img/structure/B4856044.png)
![4-[1-(difluoromethyl)pyrazol-3-yl]-11-(1,5-dimethylpyrazol-4-yl)-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B4856048.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4856049.png)
